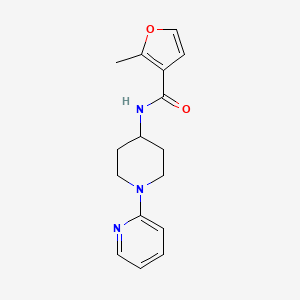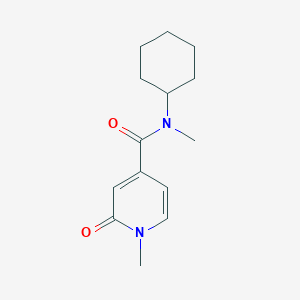![molecular formula C18H21N3O B7510717 Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B7510717.png)
Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone, also known as CP-154,526, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in 1998 by Pfizer as a selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1). Since then, CP-154,526 has been extensively studied for its potential in treating various stress-related disorders.
Wirkmechanismus
Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone exerts its pharmacological effects by selectively blocking the CRF1 receptor, which is highly expressed in the central nervous system. By inhibiting the binding of CRF to its receptor, Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone can reduce the activation of the HPA axis, leading to a decrease in the release of stress hormones such as cortisol.
Biochemical and Physiological Effects:
Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone has been shown to have a variety of biochemical and physiological effects. In preclinical studies, Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone has been found to reduce anxiety-like behavior, improve cognitive function, and enhance social interaction in animal models of stress-related disorders. Additionally, Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone has been shown to have anti-inflammatory effects in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone in lab experiments is its high selectivity for the CRF1 receptor, which allows for specific targeting of this receptor. However, one of the limitations of using Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone is its relatively short half-life, which may require frequent dosing in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone. One area of interest is the development of more potent and selective CRF1 antagonists for use in clinical trials. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone on anxiety and cognitive function. Finally, there is potential for the use of Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone in the treatment of other stress-related disorders, such as depression and post-traumatic stress disorder.
Synthesemethoden
The synthesis of Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone involves several steps, starting with the reaction of 2-methylquinoline-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-(cyclopropylmethyl)piperazine to yield the desired product, Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone has been widely used in scientific research to investigate the role of the CRF1 receptor in stress-related disorders. Studies have shown that Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone can effectively block the CRF1 receptor, which is known to be involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, a major stress response pathway.
Eigenschaften
IUPAC Name |
cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-13-12-17(15-4-2-3-5-16(15)19-13)20-8-10-21(11-9-20)18(22)14-6-7-14/h2-5,12,14H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYQOZQLODGPHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)N3CCN(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-[4-(2-methylquinolin-4-yl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol](/img/structure/B7510660.png)
![N,4-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510664.png)

![2-Methyl-1-[4-(2-methylquinolin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B7510669.png)

![N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7510690.png)
![N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510701.png)



![1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide](/img/structure/B7510714.png)
